N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate
Description
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (CAS: 1126272-77-2) is a halogenated N-halamine monomer with the molecular formula C₁₃H₂₂ClNO₂ and a molecular weight of 259.77 g/mol. Structurally, it features a methacrylate backbone linked to a 2,2,6,6-tetramethylpiperidine ring substituted with a chlorine atom at the nitrogen position (N-halamine group) . This compound is synthesized via chlorination of its precursor, 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM), using dichloroisocyanurate sodium (DCCNA) as the chlorinating agent .
Properties
IUPAC Name |
(1-chloro-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-9(2)11(16)17-10-7-12(3,4)15(14)13(5,6)8-10/h10H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKFRBDENHXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)Cl)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700525 | |
| Record name | 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126272-77-2 | |
| Record name | 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfoxide Chloride-Mediated Chlorination
A key method involves chlorinating 2,2,6,6-tetramethyl-4-piperidinol (TMP) using sulfur oxychloride (SOCl₂) in the presence of a quaternary ammonium salt catalyst. This approach, detailed in CN1281850A, achieves high yields under mild conditions:
Mechanism : The quaternary ammonium salt facilitates nucleophilic substitution, converting the hydroxyl group to a chloro substituent. Excess SOCl₂ ensures complete conversion, while solvent choice impacts reaction efficiency.
Catalytic Hydrogenation Followed by Chlorination
Patent EP0508940A1 outlines a two-stage process for synthesizing 2,2,6,6-tetramethyl-4-piperidylamines, which can be further functionalized:
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Stage 1 : Reductive amination of 2,2,6,6-tetramethyl-4-piperidone with amines (e.g., hexamethylenediamine) using Raney nickel.
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Stage 2 : Chlorination via N-halamine formation using sodium hypochlorite (NaOCl) or chlorine gas.
| Parameter | Details |
|---|---|
| Hydrogenation | Raney nickel, 90–100°C, 50–100 bar H₂, 4 hours |
| Chlorination | NaOCl (10% w/v), pH 6–8, 25°C, 1 hour |
| Overall Yield | 93–97% |
Key Insight : This method prioritizes scalability, with minimal solvent and high catalyst reusability.
Direct Synthesis from 2,2,6,6-Tetramethyl-4-Piperidone
Methacrylation and Subsequent Chlorination
A widely cited route involves methacrylation of 2,2,6,6-tetramethyl-4-piperidone followed by chlorination:
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Methacrylation : Reacting 2,2,6,6-tetramethyl-4-piperidinol with methacrylic acid chloride in the presence of triethylamine.
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Chlorination : Treating the intermediate with chlorine gas or N-chlorosuccinimide (NCS).
| Step | Conditions | Yield |
|---|---|---|
| Methacrylation | Methacrylic acid chloride, triethylamine, THF, 0°C → 25°C, 12 h | 85% |
| Chlorination | Cl₂ gas, CCl₄, 40°C, 6 h | 92% |
Optimization : Using NCS instead of Cl₂ reduces side reactions, yielding 89% purity.
Emulsion Polymerization Approach
A novel method from LGC Standards synthesizes polymeric N-halamines directly by emulsion polymerization of this compound:
| Component | Role |
|---|---|
| Monomer | This compound |
| Emulsifier | Sodium dodecyl sulfate (SDS) |
| Initiator | Potassium persulfate (K₂S₂O₈) |
| Conditions | 70°C, N₂ atmosphere, 6–8 hours |
| Polymer Yield | >95% (HPLC) |
Advantage : This one-pot method integrates chlorination and polymerization, minimizing intermediate purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Sulfoxide Chloride | Mild conditions, high yield | Requires toxic SOCl₂ | 55–95% | Industrial |
| Catalytic Hydrogenation | Scalable, reusable catalyst | High-pressure equipment needed | 93–97% | Large-scale |
| Direct Synthesis | High purity | Multi-step, costly reagents | 85–92% | Laboratory |
| Emulsion Polymerization | Integrated process | Limited to polymer applications | >95% | Niche |
Critical Reaction Parameters
Temperature and Time
Catalyst Selection
Solvent Effects
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Polar aprotic solvents (e.g., THF) improve methacrylation yields by stabilizing intermediates.
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Toluene minimizes side reactions during chlorination due to its non-polar nature.
Industrial-Scale Considerations
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Cost Efficiency : Sulfoxide chloride-based methods are cost-effective but generate HCl byproducts, necessitating scrubbers.
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Safety : Chlorine gas requires stringent handling protocols, favoring solid chlorinating agents (e.g., NCS) in modern facilities.
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Environmental Impact : Emulsion polymerization reduces organic solvent use, aligning with green chemistry principles.
Recent Advances
Chemical Reactions Analysis
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate has several scientific research applications:
Mechanism of Action
The antimicrobial activity of N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is attributed to its ability to release chlorine atoms, which can disrupt the cell membranes of microorganisms. The compound targets the cell walls and membranes of bacteria and fungi, leading to cell lysis and death. The release of chlorine is a key pathway involved in its antimicrobial mechanism.
Comparison with Similar Compounds
Bis(N-Chloro-2,2,6,6-Tetramethyl-4-Piperidinyl) Sebacate (Cl-BTMP)
Key Differences :
- Cl-BTMP’s sebacate backbone enhances compatibility with hydrophobic substrates (e.g., polypropylene), whereas Cl-TMPM’s methacrylate group facilitates radical polymerization in hydrophilic systems like latex emulsions .
- Cl-TMPM’s monomeric instability necessitates low-temperature storage, whereas Cl-BTMP’s polymeric forms exhibit superior environmental resilience .
Spin-Labeled Derivatives (e.g., Nitroxide Radical-Containing Polymers)
Key Differences :
- Spin-labeled derivatives (e.g., DEA-TMPs) are non-biocidal and serve as EPR-active probes for polymer research, contrasting with Cl-TMPM’s antimicrobial utility .
- Cl-TMPM’s reactivity is driven by halogen release, whereas nitroxide radicals enable redox-active applications (e.g., organic radical batteries) .
Quaternary Ammonium Compounds (QACs)
Key Differences :
- Cl-TMPM’s non-leaching N-halamine structure provides long-term antimicrobial efficacy, whereas QACs often lose activity due to leaching .
- QACs exhibit pH-responsive behavior (e.g., micelle formation) for controlled drug release, a feature absent in Cl-TMPM .
Copolymers with Non-Chlorinated TMPM
| Property | Cl-TMPM | Poly(DEAEMA-co-TMPM) Copolymers |
|---|---|---|
| Functionality | Antimicrobial | pH- and temperature-responsive drug carriers |
| Synthesis | Chlorination post-polymerization | Copolymerization followed by oxidation |
| Key Feature | Oxidative biocidal activity | Segmental motion studies via EPR spectroscopy |
| Applications | Coatings, wound dressings | Biomedical devices, stimuli-responsive materials |
Key Differences :
- Non-chlorinated TMPM copolymers lack antimicrobial activity but enable advanced material characterization (e.g., EPR studies of polymer dynamics) .
- Cl-TMPM’s introduction of chlorine enhances biocidal utility but limits compatibility with redox-sensitive applications .
Biological Activity
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (NCTMP) is a synthetic compound classified as an N-halamine monomer. Its biological activity has garnered attention due to its potential applications in antimicrobial coatings and materials. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 259.77 g/mol
- CAS Number : 1126272-77-2
- Purity : >95% (HPLC)
- Storage Temperature : -20°C
NCTMP exhibits its biological activity primarily through its chlorinated structure, which allows it to release chlorine upon contact with moisture. This property is characteristic of N-halamines, enabling them to act as effective disinfectants and antimicrobial agents. The release of chlorine can disrupt microbial cell membranes and enzymatic functions, leading to cell death.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of NCTMP against various pathogens:
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Bacterial Activity :
- Effective against Staphylococcus aureus and Escherichia coli, both common pathogens associated with healthcare-associated infections.
- Exhibits significant bactericidal activity when incorporated into polymer matrices.
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Fungal Activity :
- Demonstrated antifungal properties against Candida albicans, a prevalent opportunistic pathogen.
The following table summarizes the antimicrobial effectiveness of NCTMP against different microorganisms:
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Bactericidal | |
| Escherichia coli | Bactericidal | |
| Candida albicans | Antifungal |
Study 1: Polyurethane Coatings
In a study published in the Journal of Applied Polymer Science, NCTMP was incorporated into polyurethane coatings to evaluate its biocidal efficacy. The results indicated that the coatings exhibited sustained antibacterial activity over time, significantly reducing biofilm formation on surfaces exposed to bacterial colonization .
Study 2: Controlled Release Systems
Another research project focused on developing fibrous materials containing NCTMP for controlled release applications. The study found that these materials effectively released chlorine over extended periods, maintaining antimicrobial activity against biofilms formed by Pseudomonas aeruginosa . This demonstrates the potential for NCTMP in medical textiles and other applications where biofilm control is critical.
Safety and Toxicity
While NCTMP shows promising antimicrobial properties, safety assessments are essential for its application in consumer products. The compound is classified as harmful (Xn) and poses risks such as skin irritation and respiratory issues upon exposure . Proper handling and usage guidelines must be established to mitigate these risks.
Q & A
Q. How is N-chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate (Cl-TMPM) synthesized, and what key characterization methods validate its structure?
Cl-TMPM is synthesized via chlorination of 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM) using dichloroisocyanurate sodium (DCCNA) or similar chlorinating agents. The reaction typically occurs in aqueous or organic solvents under controlled temperature and pH. Post-synthesis, structural validation employs:
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., chlorination at the amine site) .
- Fourier Transform Infrared Spectroscopy (FTIR) : Detects characteristic N-Cl bonds (~650 cm⁻¹) and ester carbonyl groups (~1720 cm⁻¹) .
- UV/Vis Spectroscopy : Monitors oxidative stability of the N-Cl moiety .
Q. What is the mechanism of antimicrobial activity for Cl-TMPM, and how is its efficacy quantified?
Cl-TMPM exerts antimicrobial activity via the release of chlorine ions (Cl⁺) from the N-Cl bond, which disrupt microbial cell membranes and intracellular components. Efficacy is quantified using:
- Minimum Inhibitory Concentration (MIC) : Tested against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Zone of Inhibition Assays : Agar diffusion methods measure bactericidal/fungicidal activity .
- Time-Kill Kinetics : Evaluates rapidity of microbial inactivation .
Rechargeability of the N-Cl bond (after chlorine depletion) is tested via re-exposure to chlorinating agents .
Q. What are the critical storage conditions for Cl-TMPM to maintain its stability?
Cl-TMPM requires storage in amber vials at -20°C under inert gas (e.g., nitrogen) to prevent:
- Thermal Degradation : Avoids cleavage of the N-Cl bond.
- Photolytic Decomposition : UV exposure accelerates radical formation .
Stability is monitored via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can copolymer design with Cl-TMPM enhance pH-responsive materials, and what analytical techniques probe segmental dynamics?
Cl-TMPM is copolymerized with pH-sensitive monomers like 2-(diethylamino)ethyl methacrylate (DEAEMA) to create stimuli-responsive polymers. Key methodologies include:
- Electron Paramagnetic Resonance (EPR) : Analyzes rotational mobility of nitroxide radicals (after oxidation) under varying pH. At low pH, protonation of DEAEMA groups restricts radical motion, evidenced by slow-motion EPR spectra .
- Cyclic Voltammetry : Quantifies redox activity of nitroxide radicals in copolymer systems .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution and copolymer composition .
Q. How do researchers resolve contradictions in reported antimicrobial efficacy data for Cl-TMPM-based polymers?
Discrepancies in antimicrobial performance often arise from:
- Variability in Chlorine Content : Inconsistent chlorination efficiency during synthesis. Mitigated by iodometric titration to quantify active chlorine .
- Polymer Morphology : Differences in emulsion polymerization (e.g., surfactant type, initiator concentration) affect Cl-TMPM distribution. Small-angle X-ray scattering (SAXS) or TEM imaging clarifies morphology .
- Test Strain Variability : Standardization using ATCC microbial strains and controlled biofilm models (e.g., Staphylococcus epidermidis biofilms) improves reproducibility .
Q. What strategies optimize the stability of Cl-TMPM in aqueous environments for long-term applications?
Degradation in water is mitigated by:
- Hydrophobic Copolymerization : Incorporating hydrophobic monomers (e.g., styrene) reduces water permeability .
- Crosslinking : Using divinyl monomers (e.g., ethylene glycol dimethacrylate) enhances structural integrity .
- Encapsulation : Embedding Cl-TMPM in silica nanoparticles or liposomes prolongs chlorine retention .
Q. How is Cl-TMPM integrated into interpenetrating polymer networks (IPNs) for antimicrobial coatings, and what metrics assess performance?
Cl-TMPM is diffused into polyurethane (PU) matrices with crosslinkers (e.g., trimethylolpropane triacrylate) and polymerized in situ. Performance metrics include:
- Contact Angle Measurements : Hydrophobicity impacts antifouling properties .
- Biofilm Inhibition Assays : Quantifies reduction in bacterial adhesion using confocal microscopy .
- Accelerated Aging Tests : UV exposure and mechanical abrasion assess durability .
Methodological Challenges and Solutions
Q. How do researchers address low yields in Cl-TMPM synthesis, particularly during scale-up?
Low yields (<50%) are attributed to:
- Side Reactions : Competing hydrolysis of N-Cl bonds. Controlled by anhydrous conditions and low-temperature reactions .
- Incomplete Chlorination : Optimized stoichiometry (excess chlorinating agent) and reaction time (24–48 hrs) improve conversion .
- Purification Issues : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted TMPM .
Q. What advanced spectroscopic methods characterize interactions between Cl-TMPM and biological macromolecules?
- Fluorescence Quenching : Probes binding to proteins (e.g., bovine serum albumin) using coumarin derivatives as fluorophores .
- EPR Spin Trapping : Detects radical intermediates during Cl-TMPM degradation in microbial cells .
Q. How is Cl-TMPM utilized in stimuli-responsive drug delivery systems, and what release mechanisms are studied?
Cl-TMPM is grafted onto pH-responsive nanogels for controlled antibiotic release. Mechanisms include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
